tert-Butyl 4-(2-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) :
¹³C NMR (100 MHz, CDCl₃) :
Infrared (IR) Spectroscopy
- ν (cm⁻¹) :
- 2975–2860 (C-H stretch, tert-butyl and ethoxy)
- 1695 (C=O stretch, carbamate)
- 1678 (C=O stretch, ester)
- 1520–1450 (C=N/C=C aromatic).
Mass Spectrometry
- High-Resolution ESI-MS :
- m/z 458.2154 [M+H]⁺ (calculated for C₂₂H₃₂N₅O₄⁺: 458.2156)
- Fragmentation peaks at m/z 302 (loss of Boc group) and m/z 174 (pyridine-pyrazole fragment).
Properties
IUPAC Name |
tert-butyl 4-[2-(4-ethoxycarbonylpyrazol-1-yl)pyridin-4-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4/c1-5-28-18(26)15-13-22-25(14-15)17-12-16(6-7-21-17)23-8-10-24(11-9-23)19(27)29-20(2,3)4/h6-7,12-14H,5,8-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKICYXMHUHACE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=NC=CC(=C2)N3CCN(CC3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
-
Reactant Preparation : 4-Chloro-2-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)pyridine is synthesized by coupling 4-chloro-2-iodopyridine with 4-(ethoxycarbonyl)-1H-pyrazole under Suzuki-Miyaura conditions.
-
SNAr Reaction : The chloropyridine intermediate reacts with tert-butyl piperazine-1-carboxylate in acetonitrile or DMF at 80–110°C, using a base like DIPEA or K₂CO₃.
Example Conditions :
Key Insight : Higher yields (>90%) are achieved with microwave-assisted heating (100–110°C, 1 h).
Buchwald-Hartwig Amination
Direct amination of 2-bromopyridine derivatives with pre-formed pyrazole-amines.
Pyrazole Ring Construction via Cyclization
The 4-ethoxycarbonylpyrazole group is synthesized separately and later coupled to the pyridine core.
Hydrazine Cyclization
-
Diketone Intermediate : Ethyl 3-oxobutanoate reacts with hydrazine hydrate in ethanol to form 4-(ethoxycarbonyl)-1H-pyrazole.
-
N-Alkylation : The pyrazole is alkylated with 2-iodopyridine using NaH in DMF.
Reaction Profile :
Boc Protection and Final Assembly
The tert-butoxycarbonyl (Boc) group is introduced early to protect the piperazine nitrogen during subsequent reactions.
Standard Protocol :
-
Boc Protection : Piperazine is treated with Boc anhydride in THF/H₂O with NaHCO₃.
-
Deprotection-Free Coupling : Boc-piperazine directly participates in SNAr or coupling reactions without intermediate deprotection.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| SNAr | High regioselectivity | Requires electron-deficient pyridine | 67–99% |
| Suzuki Coupling | Tolerance for diverse substituents | Boronic ester synthesis needed | 75–85% |
| Pyrazole Cyclization | Scalability | Multi-step process | 60–70% |
Challenges and Optimization
Chemical Reactions Analysis
tert-Butyl 4-(2-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the pyrazole or pyridine rings.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst.
Nucleophiles: Amines, thiols.
Major products formed from these reactions depend on the specific conditions and reagents used, but can include various substituted derivatives of the original compound .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, particularly in the context of drug development:
Antidiabetic Potential
Studies have highlighted the compound's potential as an agonist for G-protein coupled receptor 119 (GPR119), which plays a critical role in regulating glucose levels and insulin secretion. The ability to activate GPR119 suggests that this compound may be beneficial in managing type 2 diabetes mellitus (T2DM) by enhancing insulin sensitivity and promoting glucose-dependent insulin secretion .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell metabolism, thus potentially slowing down tumor growth . This aspect is particularly relevant in the development of targeted cancer therapies.
Neurological Applications
There is emerging interest in the compound's effects on neurological disorders. Its structural features may allow it to interact with neurotransmitter systems, making it a candidate for further exploration in treating conditions such as Alzheimer's disease and other cognitive impairments .
Case Study 1: GPR119 Agonists
A study synthesized a series of derivatives related to tert-butyl 4-(2-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate and evaluated their efficacy as GPR119 agonists. The results showed that certain analogs exhibited enhanced binding affinity and activation potential compared to existing treatments, suggesting a promising avenue for diabetes management .
Case Study 2: Enzyme Inhibition in Cancer Models
In vitro studies demonstrated that compounds structurally similar to this compound could inhibit key metabolic enzymes in cancer cells, leading to reduced proliferation rates. These findings support further investigation into its use as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with polar regions of the target protein, while the pyrazole and pyridine rings can form hydrogen bonds and π-π interactions with aromatic residues in the active site . These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Structural Modifications and Functional Group Variations
Key analogs differ in substituents on the pyrazole ring, piperazine linkage, or pyridine core. These modifications influence physicochemical properties, bioactivity, and synthetic accessibility:
2.3 Physicochemical Properties
- Lipophilicity : The ethoxycarbonyl group (logP ~2.5) increases lipophilicity compared to hydroxymethyl analogs (logP ~1.8), improving membrane permeability but reducing aqueous solubility .
- Crystallinity : Piperazine derivatives (e.g., tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate) adopt chair conformations in crystal structures, with substituents affecting packing efficiency and melting points .
Key Research Findings
- Bioavailability : Ethoxycarbonyl analogs show moderate GI absorption (AlogP ~3.2) but poor BBB penetration due to esterase susceptibility .
- Thermal Stability : Boc-protected piperazines (e.g., tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate) decompose above 200°C, while diazoacetyl derivatives exhibit lower stability .
- Biological Screening: Pyrazole-pyridine analogs demonstrate nanomolar IC50 values in kinase assays, with substituents dictating selectivity .
Biological Activity
tert-Butyl 4-(2-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- CAS Number : 17331-90-7
- Molecular Formula : C₁₆H₁₈N₄O₄
- Molecular Weight : 318.34 g/mol
Research indicates that compounds with a pyrazole moiety often exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific structure of this compound suggests potential interactions with various biological targets.
Antitumor Activity
Pyrazole derivatives have been reported to inhibit key cancer-related pathways. For instance, studies have shown that pyrazole compounds can act as inhibitors of BRAF(V600E), a mutation commonly associated with melanoma and other cancers. These inhibitors can significantly reduce tumor cell proliferation and induce apoptosis in cancer cell lines .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are critical in the inflammatory response .
Biological Activity Data
The following table summarizes some key studies related to the biological activity of similar pyrazole compounds:
Case Studies
- Antitumor Synergy with Doxorubicin : In a study evaluating the efficacy of pyrazole derivatives in breast cancer models, it was found that certain compounds exhibited synergistic effects when used in conjunction with doxorubicin. This highlights the potential for developing combination therapies that leverage the unique mechanisms of action of pyrazole derivatives .
- Mechanistic Insights into Anti-inflammatory Action : Another study focused on the anti-inflammatory properties of pyrazole derivatives demonstrated that these compounds could significantly reduce pro-inflammatory cytokine levels in vitro. This suggests their potential use in treating inflammatory diseases .
Q & A
Q. What are the optimized synthetic routes for tert-butyl 4-(2-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)pyridin-4-yl)piperazine-1-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including coupling pyridine and pyrazole derivatives with piperazine intermediates. A common approach is to react a pre-functionalized pyridinyl-piperazine precursor with an ethoxycarbonyl-substituted pyrazole under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling) . Key parameters include:
- Solvent selection : Dichloromethane or tetrahydrofuran (THF) is often used to stabilize intermediates .
- Base choice : Triethylamine or sodium carbonate neutralizes byproducts (e.g., HCl) and accelerates reaction rates .
- Temperature control : Reactions are typically conducted at 60–80°C to balance reactivity and side-product formation .
Post-synthesis purification via silica gel chromatography (using gradients of ethyl acetate/hexane) ensures >95% purity .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify characteristic peaks, such as the tert-butyl group (δ ~1.4 ppm) and pyridinyl protons (δ 7.5–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : A C18 column with acetonitrile/water mobile phases resolves impurities, with purity assessed by peak integration (>98% area) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C-N bonds in piperazine: ~1.45 Å) and dihedral angles to validate stereochemistry .
Advanced Research Questions
Q. How can X-ray crystallography data resolve conformational ambiguities in the piperazine ring of this compound?
Methodological Answer: Single-crystal X-ray diffraction provides atomic-level resolution of the piperazine ring’s chair conformation and substituent orientations. For example:
- Torsion angles : The dihedral angle between the pyridine and pyrazole rings (~25.6°) indicates steric interactions .
- Hydrogen bonding : Intramolecular O–H⋯N or N–H⋯O bonds stabilize the crystal lattice, with bond distances of 2.8–3.0 Å .
- Thermal ellipsoids : Displacement parameters (U) quantify atomic vibrations, ensuring minimal disorder (<0.05 Å) in refined structures .
Q. What strategies are effective in analyzing contradictory biological activity data across studies involving piperazine derivatives with varying substituents?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., ethoxycarbonyl vs. nitro groups) on target binding using IC values from enzyme inhibition assays .
- Orthogonal Assays : Validate receptor binding via surface plasmon resonance (SPR) and functional cellular assays (e.g., cAMP modulation for GPCR targets) .
- Dose-Response Analysis : Resolve discrepancies by testing compound solubility (e.g., logP ~2.5) and stability in assay buffers .
Q. How can computational modeling predict the binding affinity of this compound with kinase targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., hydrogen bonds between the pyrazole moiety and kinase hinge regions) .
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories, analyzing root-mean-square deviation (RMSD <2.0 Å) for key residues .
- Free Energy Calculations : Apply MM-GBSA to estimate binding energies (ΔG ~-8 kcal/mol) and rank derivatives .
Q. What experimental approaches address low yields in the final coupling step of the synthesis?
Methodological Answer:
- Catalyst Screening : Test Pd(PPh) vs. XPhos-Pd-G3 for improved cross-coupling efficiency (yield increase from 45% to 75%) .
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24 hrs) and enhance regioselectivity under controlled microwave irradiation .
- In Situ Monitoring : Use FT-IR spectroscopy to track reagent consumption and optimize stoichiometry .
Q. How do solvent polarity and reaction temperature influence the stability of intermediates during synthesis?
Methodological Answer:
- Polar Protic Solvents (e.g., MeOH) : Stabilize charged intermediates (e.g., protonated piperazine) but may promote hydrolysis of ethoxycarbonyl groups .
- Low Temperatures (0–5°C) : Minimize side reactions (e.g., tert-butyl group cleavage) during Boc protection/deprotection steps .
- Reaction Kinetics : Arrhenius plots (ln k vs. 1/T) determine activation energies (E ~50 kJ/mol) for rate-limiting steps .
Q. What spectroscopic techniques differentiate positional isomers in pyridine-pyrazole derivatives?
Methodological Answer:
- 2D NMR (COSY, NOESY) : Correlate H-H coupling to assign substituent positions (e.g., pyrazole C-4 vs. C-5 ethoxycarbonyl groups) .
- UV-Vis Spectroscopy : Absorbance maxima shifts (Δλ ~20 nm) distinguish conjugation patterns in isomers .
- IR Spectroscopy : Stretching frequencies for C=O (1720 cm) and C–N (1250 cm) confirm functional group orientation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
